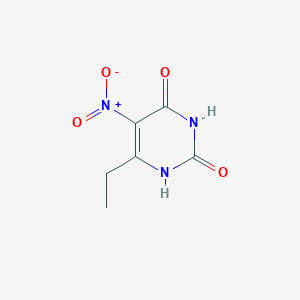

6-ethyl-5-nitro-1H-pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of an ethyl group at position 6 and a nitro group at position 5, along with two keto groups at positions 2 and 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-nitro-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the nitration of 6-ethyluracil. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:

- Dissolution of 6-ethyluracil in a mixture of concentrated sulfuric acid and nitric acid.

- Maintaining the reaction mixture at a low temperature (0-5°C) to control the exothermic nature of the nitration reaction.

- Gradual addition of the nitrating mixture to the solution of 6-ethyluracil.

- Stirring the reaction mixture for a specified period, followed by quenching with ice-cold water.

- Isolation and purification of the product through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium dithionite in aqueous solution.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Reduction: 6-ethyl-5-amino-1H-pyrimidine-2,4-dione.

Substitution: 6-ethyl-5-substituted-1H-pyrimidine-2,4-dione (depending on the nucleophile used).

Oxidation: 6-carboxy-5-nitro-1H-pyrimidine-2,4-dione.

Aplicaciones Científicas De Investigación

6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an intermediate in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

Materials Science: It can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: The compound and its derivatives are investigated for their interactions with biological macromolecules such as DNA and proteins, which can provide insights into their mechanisms of action and potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of 6-ethyl-5-nitro-1H-pyrimidine-2,4-dione and its derivatives depends on their specific biological targets. For example, if the compound is used as an antimicrobial agent, it may inhibit the synthesis of nucleic acids by interfering with the function of enzymes involved in DNA replication. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Molecular Targets and Pathways:

DNA and RNA Synthesis: The compound may target enzymes such as DNA polymerase or RNA polymerase, inhibiting their activity and preventing the replication of genetic material.

Protein Synthesis: It may interfere with ribosomal function, leading to the inhibition of protein synthesis in microbial cells.

Comparación Con Compuestos Similares

5-Nitro-6-methyluracil: Similar structure with a methyl group instead of an ethyl group at position 6.

6-Amino-5-nitro-1H-pyrimidine-2,4-dione: Similar structure with an amino group instead of an ethyl group at position 6.

5-Nitro-6-phenyl-1H-pyrimidine-2,4-dione: Similar structure with a phenyl group instead of an ethyl group at position 6.

Uniqueness: 6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with biological targets.

Actividad Biológica

6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(NC(=O)N=C1C(=O)O)C(=O)N(=O)C |

Biological Activities

Research has indicated that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. A study conducted by Giovannoni et al. (2010) demonstrated that derivatives of pyrimidine-2,4-dione exhibited significant inhibitory effects on pathogenic bacteria, suggesting potential use in antibiotic development .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterase (PDE) enzymes. Inhibitory activity against PDE4 was particularly noted, with IC50 values ranging from 5 to 14 µM for certain derivatives. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation while sparing normal cells .

The biological activity of this compound is believed to involve several mechanisms:

1. Interaction with Enzymatic Pathways

The compound's ability to inhibit PDE enzymes suggests it modulates cyclic nucleotide levels within cells, impacting signaling pathways involved in inflammation and cell growth .

2. Induction of Apoptosis

Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results showed significant activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: PDE Inhibition

In a pharmacological assessment, derivatives were synthesized and tested for PDE inhibition. The findings revealed that certain derivatives displayed potent inhibition with selectivity towards PDE4 over PDE3 and PDE5, highlighting their potential for treating respiratory diseases .

Propiedades

Fórmula molecular |

C6H7N3O4 |

|---|---|

Peso molecular |

185.14 g/mol |

Nombre IUPAC |

6-ethyl-5-nitro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7N3O4/c1-2-3-4(9(12)13)5(10)8-6(11)7-3/h2H2,1H3,(H2,7,8,10,11) |

Clave InChI |

BLUJNGBMUPCUPD-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.